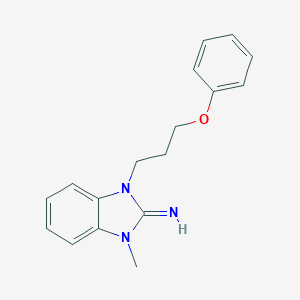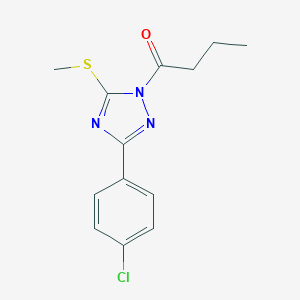![molecular formula C18H20BrN3 B379312 N-[(4-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379312.png)
N-[(4-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a 4-bromobenzyl group attached to the nitrogen atom of the benzimidazole ring, along with a butyl group at the 1-position of the benzimidazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves a multi-step process. One common synthetic route starts with the preparation of 4-bromobenzyl bromide, which is then reacted with 1-butyl-1H-benzimidazole-2-amine under appropriate conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are commonly used for these reactions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-[(4-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Bromide: An organic compound with a similar benzyl group but lacks the benzimidazole ring.
4-Bromobenzyl Bromide: A precursor in the synthesis of N-[(4-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE.
4-((4-Bromobenzyl)selanyl)aniline: A compound with a similar 4-bromobenzyl group but contains a selenium atom instead of the benzimidazole ring.
Uniqueness
This compound is unique due to the presence of both the 4-bromobenzyl group and the benzimidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C18H20BrN3 |
|---|---|
Poids moléculaire |
358.3g/mol |
Nom IUPAC |
N-[(4-bromophenyl)methyl]-1-butylbenzimidazol-2-amine |
InChI |
InChI=1S/C18H20BrN3/c1-2-3-12-22-17-7-5-4-6-16(17)21-18(22)20-13-14-8-10-15(19)11-9-14/h4-11H,2-3,12-13H2,1H3,(H,20,21) |
Clé InChI |
MZGMVRBRTAJCGC-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)Br |
SMILES canonique |
CCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-ethoxy-3-methoxyphenyl)-11-(4-isopropylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379231.png)
![11-(2-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379232.png)


![3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B379236.png)

![11-(2-naphthyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379239.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B379241.png)
![1-benzyl-3-(2-(2-(2-(3-benzyl-2-imino-2,3-dihydrobenzo[d]imidazol-1-yl)ethoxy)ethoxy)ethyl)-1H-benzo[d]imidazol-2(3H)-imine](/img/structure/B379242.png)
![N-(4-{[5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B379243.png)



![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379251.png)
